GTS-21 is an agonist of α7-containing nicotinic acetylcholine receptors (nAChRs) that, at a concentration of 100 μM, activates human α7-containing nAChRs expressed in Xenopus oocytes to 60% of the levels generated by endogenous ligand acetylcholine. It is selective for α7-containing nAChRs, having no activity at α2-, α3-, and α4-containing nAChRs at a concentration of 100 μM. GTS-21 stimulates dopamine release from rat striatal slices (EC50 = 10 μM). In vivo, GTS-21 decreases delay in the delayed matching-to-sample task in monkeys. It also suppresses amnesia and neuronal cell death in a gerbil model of ischemia-reperfusion injury.
GTS-21 dihydrochloride is a selective α7 nicotinic acetylcholine receptor agonist, has recently been established as a promising treatment for inflammation. Target: nAChRin vitro: GTS-21 is one of the most potent α7nAChR agonists, has been reported to attenuate pro-inflammatory cytokine production, improve outcomes in sepsis models, pancreatitis, and ischemia-reperfusion injury, and inhibit the production of endotoxin-induced TNF in lung tissue. In addition, recent studies have demonstrated that GTS-21 inhibits the activities of endothelial cells and monocyte macrophages, as well as the secretion of pro-inflammatory cytokines in peripheral blood samples, by regulating the JAK2-STAT3 pathway. in vivo: In septic animals, GTS-21 significantly ameliorated GI motility, lowered systemic and colonic levels of IL-6, decreased colonic permeability, and decreased the number of positive cultures obtained from blood and mesenteric lymph nodes. Splenectomy prevented animals from developing sepsis-induced ileus. Chrna7 mice displayed a more severe septic phenotype, whereas GTS-21 remarkably was also beneficial in these animals.
GTS-21 dihydrochloride
CAS No.: 156223-05-1
Cat. No.: VC0003236
Molecular Formula: C19H21ClN2O2
Molecular Weight: 344.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 156223-05-1 |
---|---|
Molecular Formula | C19H21ClN2O2 |
Molecular Weight | 344.8 g/mol |
IUPAC Name | 3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine;hydrochloride |
Standard InChI | InChI=1S/C19H20N2O2.ClH/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16;/h3,6-9,11-13H,4-5,10H2,1-2H3;1H/b15-11+; |
Standard InChI Key | FNVCHJIVFOPCGS-KRWCAOSLSA-N |
Isomeric SMILES | COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC.Cl |
SMILES | COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl.Cl |
Canonical SMILES | COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl |
Appearance | Solid powder |
Pharmacological Profile and Mechanism of Action
Receptor Binding and Selectivity
GTS-21’s therapeutic effects are primarily mediated through α7nAChR activation, which modulates calcium influx and downstream signaling cascades. Comparative receptor affinity data are summarized below:
The metabolite 4-OH-GTS-21, generated via hepatic demethylation, retains α7nAChR agonist activity and contributes to prolonged effects .
Signaling Pathways
α7nAChR activation by GTS-21 initiates two primary anti-inflammatory mechanisms:
-
HMGB1 Inhibition: In hyperoxia-induced acute lung injury (ALI), GTS-21 (4 mg/kg, i.p.) reduces extracellular HMGB1 levels in airways and serum, attenuating neutrophil infiltration and alveolar damage .
-
NF-κB Suppression: In lipopolysaccharide (LPS)-stimulated microglia, GTS-21 inhibits NF-κB DNA binding and transcriptional activity while enhancing AMPK phosphorylation, shifting the balance from pro- to anti-inflammatory states .
Additionally, GTS-21 upregulates Nrf2/ARE signaling, increasing antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) .
Preclinical Research Findings
Neuroprotection and Cognitive Enhancement
In murine models of Parkinson’s disease (MPTP-induced), GTS-21 (4 mg/kg/day) rescues dopaminergic neurons in the substantia nigra by reducing oxidative stress markers (e.g., 4-HNE) and elevating survival factors like BDNF and Bcl2 . Concurrently, it improves motor function in rotarod and pole tests, suggesting translational potential for neurodegenerative disorders .
Cognitive studies in DBA/2 mice demonstrate that GTS-21 enhances sensory gating and hippocampal long-term potentiation (LTP), correlates of improved memory consolidation .
Anti-Inflammatory Effects in Lung Injury
Hyperoxia-exposed mice treated with GTS-21 (4 mg/kg) show a 60% reduction in bronchoalveolar lavage protein content and a 45% decrease in inflammatory monocytes compared to controls . Histopathological analysis reveals attenuated alveolar edema and hemorrhage, linked to HMGB1 suppression .
Metabolic and Muscular Effects
In C2C12 myotubes, GTS-21 (200 μM) induces interleukin-6 (IL-6) release via α7nAChR/STAT-3/STAT-5 pathways, promoting myonuclear accretion and enhancing insulin-induced phosphorylation of Akt (2.5-fold) and Glut4 (1.8-fold) . This anabolic effect improves glucose homeostasis in burn-injured mice, reducing mortality from 100% to 25% in IL-6 knockout models .
Clinical Trials and Human Studies
Parameter | GTS-21 | 4-OH-GTS-21 |
---|---|---|
Cₘₐₓ (150 mg dose) | 120 ± 45 ng/mL | 90 ± 30 ng/mL |
T₁/₂ | 2.5 ± 0.8 h | 4.2 ± 1.2 h |
AUC₀–₈ (150 mg dose) | 980 ± 210 h·ng/mL | 720 ± 180 h·ng/mL |
Linear kinetics and minimal protein binding (<20%) facilitate predictable dosing .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume